molecular formula C17H11BrClNO3 B7458734 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B7458734
M. Wt: 392.6 g/mol
InChI Key: PHKOKPDPPSCLJZ-UHFFFAOYSA-N
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Description

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of bromine, chlorine, and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the bromine and chlorine substituents: Halogenation reactions using reagents such as bromine and chlorine can be employed to introduce these substituents at specific positions on the chromene ring.

    Amidation reaction: The final step involves the formation of the carboxamide group through a reaction with an amine derivative, such as 5-chloro-2-methylaniline, under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as high-pressure liquid chromatography for purification.

Chemical Reactions Analysis

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives that have similar structures but different substituents. Some similar compounds include:

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the 5-chloro-2-methylphenyl group.

    N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine substituent.

    6-chloro-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Has a chlorine substituent instead of bromine.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO3/c1-9-2-4-12(19)8-14(9)20-16(21)13-7-10-6-11(18)3-5-15(10)23-17(13)22/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKOKPDPPSCLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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